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molecular formula C9H18N2 B1607380 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE CAS No. 556-72-9

2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE

Cat. No. B1607380
M. Wt: 154.25 g/mol
InChI Key: PIFBMJMXJMZZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959298

Procedure details

A solution of 15.4 g. of acetonine in 100 ml. of dimethylformamide was added with 19.0 g. of p-toluenesulfonic acid monohydrate. The mixture was stirred at room temperature for 8 hours, then allowed to stand overnight to complete the reaction. After completion of the reaction, the reaction mixture was added with 30% aqueous sodium hydroxide solution and extracted with ether. The extract was dried over anhydrous potassium carbonate and ether was distilled off. The resulting residue was purified by distillation under reduced pressure to obtain triacetonamine in a yield of 88.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])N=1.O.C1(C)C=CC(S(O)(=O)=[O:20])=CC=1.[OH-].[Na+]>CN(C)C=O>[CH3:10][C:4]1([CH3:11])[NH:5][C:6]([CH3:9])([CH3:8])[CH2:7][C:2](=[O:20])[CH2:1]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(NC(C1)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous potassium carbonate and ether
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1(CC(=O)CC(N1)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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